molecular formula C26H18Cl2N4O4 B14461097 Di(2-pyridyl)vinylene p-chlorocarbanilate CAS No. 73622-99-8

Di(2-pyridyl)vinylene p-chlorocarbanilate

Cat. No.: B14461097
CAS No.: 73622-99-8
M. Wt: 521.3 g/mol
InChI Key: OMMWYFRCVUWFMG-VHXPQNKSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Di(2-pyridyl)vinylene p-chlorocarbanilate typically involves the use of di-2-pyridyl carbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective for the preparation of various active esters . Another method involves the use of di(2-pyridyl) carbonate and O,O′-di(2-pyridyl) thiocarbonate as dehydrating reagents for the preparation of carboxamides and peptides .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Di(2-pyridyl)vinylene p-chlorocarbanilate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being reacted with.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted derivatives.

Scientific Research Applications

Di(2-pyridyl)vinylene p-chlorocarbanilate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di(2-pyridyl)vinylene p-chlorocarbanilate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Di(2-pyridyl)vinylene p-chlorocarbanilate include:

Properties

CAS No.

73622-99-8

Molecular Formula

C26H18Cl2N4O4

Molecular Weight

521.3 g/mol

IUPAC Name

[(Z)-2-[(4-chlorophenyl)carbamoyloxy]-1,2-dipyridin-2-ylethenyl] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C26H18Cl2N4O4/c27-17-7-11-19(12-8-17)31-25(33)35-23(21-5-1-3-15-29-21)24(22-6-2-4-16-30-22)36-26(34)32-20-13-9-18(28)10-14-20/h1-16H,(H,31,33)(H,32,34)/b24-23-

InChI Key

OMMWYFRCVUWFMG-VHXPQNKSSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=C(\C2=CC=CC=N2)/OC(=O)NC3=CC=C(C=C3)Cl)/OC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=C(C2=CC=CC=N2)OC(=O)NC3=CC=C(C=C3)Cl)OC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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